N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further substituted with a 2,4-dichlorophenoxy group. The unique structural features of this compound contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with cyclopropylamine. The process begins with the conversion of 2,4-dichlorophenoxyacetic acid to its corresponding acyl chloride using reagents such as phosphorus pentachloride. The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted acetamides .
Scientific Research Applications
N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cellular processes like proliferation and migration. The binding of the compound to the active site of c-Met kinase inhibits its activity, leading to reduced cancer cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide, known for its herbicidal properties.
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVGNYRLBJVIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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